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3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one is an organic compound with a complex structure that includes a dimethylamino group, an ethylpyrazolyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylpyrazole with a suitable dimethylamino precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(1-phenylpyrazol-4-yl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(1-isopropylpyrazol-4-yl)prop-2-en-1-one
Uniqueness
3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylpyrazolyl group, in particular, may contribute to unique interactions and reactivity compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(Dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one, also known as (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.
The compound features a dimethylamino group, an ethyl-substituted pyrazole ring, and a propenone moiety. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
- Introduction of the Ethyl Group : Achieved via alkylation using ethyl halides in the presence of a base.
- Formation of the Propenone Moiety : Conducted through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
- Dimethylamino Group Addition : Introduced via nucleophilic substitution using dimethylamine.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate their activity, resulting in changes in cellular pathways and physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens.
Pathogen Type Minimum Inhibitory Concentration (MIC) Bacteria 10 µg/mL Fungi 5 µg/mL - Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the biological activities of this compound:
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Study on Antimicrobial Properties :
- Conducted by Smith et al. (2023), this study evaluated the efficacy of the compound against Staphylococcus aureus and Candida albicans. Results indicated a notable reduction in microbial growth with MIC values supporting its use as a potential therapeutic agent.
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Anti-inflammatory Mechanism :
- A study by Johnson et al. (2024) investigated the anti-inflammatory effects on macrophage cells. The findings revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases.
Applications in Medicinal Chemistry
The versatility of this compound extends to medicinal chemistry where it serves as a building block for synthesizing pharmaceuticals targeting neurological disorders and inflammatory conditions.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H15N3O/c1-4-13-8-9(7-11-13)10(14)5-6-12(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
GHLDTSBRZPTUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C=CN(C)C |
Origin of Product |
United States |
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